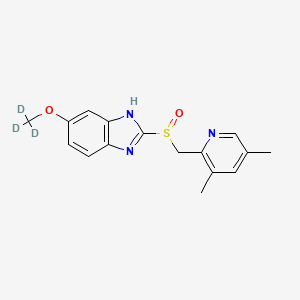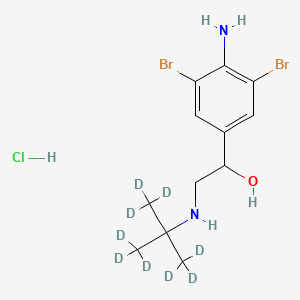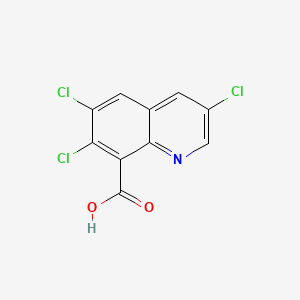
4,4'-Diisothiocyano-2,2'-dihydrostilbenedisulfonic Acid Disodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt is a chemical compound known for its unique properties and applications in various scientific fields. It is an anionic alkylating agent containing isothiocyanate residues, which makes it a negatively charged homobifunctional cross-linking reagent . This compound is widely used as a specific inhibitor of cellular anion permeability in cell transport studies .
准备方法
The synthesis of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt involves several steps. The compound is typically prepared by reacting 4,4’-diaminostilbene-2,2’-disulfonic acid with thiophosgene under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and subsequent purification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt undergoes various chemical reactions, primarily involving its isothiocyanate groups. These reactions include:
Substitution Reactions: The isothiocyanate groups react with primary amines at pH 9.0-10.0, forming thiourea derivatives.
Alkylation Reactions: The compound alkylates lysine residues, which can inhibit apoptosis indirectly by targeting membrane-based anion transporters.
Cross-Linking Reactions: As a homobifunctional cross-linking reagent, it can form covalent bonds between proteins or other biomolecules.
Common reagents used in these reactions include primary amines and various solvents that maintain the required pH conditions . The major products formed from these reactions are typically thiourea derivatives and cross-linked biomolecules .
科学研究应用
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking reagent in the synthesis of complex molecules and materials.
Biology: The compound is employed in cell transport studies as a specific inhibitor of cellular anion permeability.
Medicine: It acts as a CD4 antagonist that blocks HIV type-1 growth at multiple stages of the virus life cycle.
作用机制
The mechanism of action of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt involves its interaction with cellular components. The isothiocyanate groups react with primary amines, leading to the formation of covalent bonds with lysine residues . This alkylation process inhibits apoptosis indirectly by targeting membrane-based anion transporters . Additionally, the compound inhibits calcium transport in vesicles and enhances oxygen unloading by cross-linking hemoglobin .
相似化合物的比较
4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt can be compared with other similar compounds, such as:
4,4’-Diamino-2,2’-stilbenedisulfonic Acid: This compound lacks the isothiocyanate groups and is primarily used as a fluorescent whitening agent.
4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic Acid Disodium Salt: Similar to 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt, but with an acetamido group, it is used in biochemical research.
4,4’-Dinitrostilbene-2,2’-disulfonic Acid Disodium Salt: This compound contains nitro groups instead of isothiocyanate groups and is used in dye manufacturing.
The uniqueness of 4,4’-Diisothiocyano-2,2’-dihydrostilbenedisulfonic Acid Disodium Salt lies in its dual isothiocyanate groups, which provide its distinctive cross-linking and inhibitory properties .
属性
IUPAC Name |
disodium;5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfonatophenyl)ethyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCASYHGPTJKZKC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2Na2O6S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











